Product packaging for 3,7-Dimethylbenzo[d]isoxazol-5-amine(Cat. No.:)

3,7-Dimethylbenzo[d]isoxazol-5-amine

Cat. No.: B8783414
M. Wt: 162.19 g/mol
InChI Key: CLRDHVCFJNUPLR-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

3,7-Dimethylbenzo[d]isoxazol-5-amine (CAS 69491-66-3) is an aromatic heterocyclic compound with the molecular formula C9H10N2O and a molecular weight of 162.19 g/mol. This benzo[d]isoxazole derivative features an amine functional group, making it a valuable scaffold in medicinal chemistry and drug discovery. Research indicates that closely related N-benzyl-3,6-dimethylbenzo[d]isoxazol-5-amine derivatives act as potent and selective inhibitors of the TRIM24 bromodomain . These inhibitors have demonstrated promising anti-proliferative activity against prostate cancer cells (LNCaP, C4-2B) and non-small cell lung cancer cells (A549) in viability and colony formation assays . As such, this compound serves as a key synthetic intermediate for researchers developing novel small-molecule therapeutics, particularly in the field of epigenetic cancer treatment . The compound's calculated physical properties include a density of 1.2±0.1 g/cm³ and a boiling point of 334.3±37.0°C at 760 mmHg . This product is intended for research and development applications in a controlled laboratory environment. It is strictly For Research Use Only and is not intended for diagnostic or therapeutic use in humans or animals.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C9H10N2O B8783414 3,7-Dimethylbenzo[d]isoxazol-5-amine

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C9H10N2O

Molecular Weight

162.19 g/mol

IUPAC Name

3,7-dimethyl-1,2-benzoxazol-5-amine

InChI

InChI=1S/C9H10N2O/c1-5-3-7(10)4-8-6(2)11-12-9(5)8/h3-4H,10H2,1-2H3

InChI Key

CLRDHVCFJNUPLR-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=CC2=C1ON=C2C)N

Origin of Product

United States

Synthetic Methodologies and Strategies for Substituted Aminobenzo D Isoxazoles

Established Synthetic Routes to Benzisoxazole Core Structures

The construction of the benzisoxazole core is the pivotal step in the synthesis of 3,7-Dimethylbenzo[d]isoxazol-5-amine. Various cyclization and ring-closing strategies have been developed to efficiently form this heterocyclic system.

Cyclization Reactions

Cyclization reactions represent a primary and versatile approach to the benzisoxazole framework. These methods typically involve the formation of a key bond to close the five-membered isoxazole (B147169) ring onto a benzene (B151609) nucleus.

A prominent strategy for the synthesis of the benzo[d]isoxazole core involves the intramolecular formation of the N-O bond. nih.gov This is often achieved through the cyclization of a suitably substituted ortho-hydroxyketoxime. For the synthesis of this compound, a plausible precursor would be the oxime of 2-hydroxy-4-amino-6-methylacetophenone.

The general mechanism involves the activation of the hydroxyl group of the oxime, followed by nucleophilic attack from the phenoxide oxygen onto the nitrogen atom, leading to ring closure. Various reagents and conditions can be employed to facilitate this transformation, with the choice often depending on the specific substrate and desired outcome.

A potential synthetic route to this compound via intramolecular N-O bond formation could commence with 3-amino-5-methylphenol. Friedel-Crafts acylation would introduce an acetyl group at the 2-position, followed by oximation to yield the key precursor, 2-hydroxy-4-amino-6-methylacetophenone oxime. Subsequent cyclization, potentially under acidic or basic conditions, would furnish the target molecule.

Below is a table summarizing various conditions for intramolecular N-O bond formation in the synthesis of related isoxazolidines. nih.gov

EntrySubstrateConditionsProductYield (%)
1Primary silylperoxideThiolate anionsIsoxazolidineHigh
2Secondary silylperoxideDesulfonylation, then hexafluoroisopropanolIsoxazolidineModerate to High
3Tertiary silylperoxideDesulfonylation, then deprotonationIsoxazolidineModerate to High

Aryloxime cyclization provides another robust method for constructing the benzisoxazole ring system. arpgweb.com This approach typically involves the formation of an O-aryl oxime ether, which then undergoes cyclization. For the synthesis of this compound, a potential strategy would involve the reaction of a substituted hydroquinone (B1673460) derivative with an appropriate oxime.

The reaction of 2,5-dimethyl-1,4-hydroquinone with an activated acetonitrile (B52724) derivative could lead to an intermediate that, upon oximation and subsequent cyclization, yields the desired product. The regioselectivity of the cyclization is a critical aspect of this methodology and is often influenced by the substitution pattern on the aromatic ring and the reaction conditions employed.

The table below illustrates the synthesis of various acetophenone (B1666503) oximes, which are key intermediates in aryloxime cyclization pathways. arpgweb.com

EntryStarting KetoneReagents and ConditionsProduct OximeYield (%)
1AcetophenoneNH2OH·HCl, KOH, refluxAcetophenone oximeGood
24-MethylacetophenoneNH2OH·HCl, KOH, reflux4-Methylacetophenone oximeGood
34-HydroxyacetophenoneNH2OH·HCl, KOH, reflux4-Hydroxyacetophenone oximeModerate
44-AminoacetophenoneNH2OH·HCl, KOH, reflux4-Aminoacetophenone oximeModerate

The [3+2] cycloaddition reaction, a powerful tool in heterocyclic synthesis, can be employed for the construction of the isoxazole ring. nih.govuchicago.edutandfonline.comnih.govtandfonline.comnih.gov This reaction typically involves a nitrile oxide as the 1,3-dipole and an alkene or alkyne as the dipolarophile. To form the benzisoxazole core of this compound, a strategy could involve the cycloaddition of a nitrile oxide with a suitably substituted benzene derivative acting as the dipolarophile, although this is less common for forming the fused ring system directly.

A more plausible approach would be the construction of a substituted isoxazole ring first, followed by annulation of the benzene ring. For instance, the [3+2] cycloaddition of acetonitrile oxide with a substituted alkyne could yield a 3-methylisoxazole (B1582632) derivative. Subsequent functionalization and ring-closing reactions could then be employed to form the fused benzene ring with the desired substitution pattern.

The following table presents examples of [3+2] cycloaddition reactions for the synthesis of isoxazoles. tandfonline.com

EntryAldoximeAlkene/AlkyneConditionsProductYield (%)
14-MethoxybenzaldoximePhenylacetyleneNaCl, Oxone, Na2CO3, ball-milling3-(4-Methoxyphenyl)-5-phenylisoxazole76
22-Naphthaldehyde oximeMethyl acrylateNaCl, Oxone, Na2CO3, ball-millingMethyl 3-(naphthalen-2-yl)-4,5-dihydroisoxazole-5-carboxylate86
3Thiophene-2-carbaldehyde oximeStyreneNaCl, Oxone, Na2CO3, ball-milling5-Phenyl-3-(thiophen-2-yl)-4,5-dihydroisoxazole75

Ring-Closing Strategies and Rearrangements

In addition to direct cyclizations, ring-closing strategies and molecular rearrangements offer alternative pathways to the benzisoxazole core.

The Smiles rearrangement is an intramolecular nucleophilic aromatic substitution that can be a powerful tool in the synthesis of heterocyclic compounds. researchgate.netacs.org While not a direct method for the formation of the N-O bond in benzisoxazoles, it can be conceptually applied in the synthesis of precursors or in the rearrangement of related heterocyclic systems.

For instance, a Smiles rearrangement could be envisioned in a multi-step synthesis where a suitably substituted aminophenol derivative undergoes rearrangement to form a key intermediate that can then be cyclized to the desired aminobenzo[d]isoxazole. A study on the synthesis of 2-aminobenzoxazoles has explored the utility of the Smiles rearrangement, providing insights into the reaction mechanism and substrate scope. acs.org Although this pertains to a different isomer of the benzoxazole (B165842) ring system, the principles of the rearrangement could potentially be adapted.

The table below summarizes the conditions explored for a Smiles rearrangement in the synthesis of N-substituted 2-aminobenzoxazoles. acs.org

EntrySubstrateBaseSolventConditionsProductYield (%)
1N-(2-chlorophenyl)acetamideCs2CO3DMFMicrowave, 160 °C2-Methylbenzoxazole45
2N-(2-chlorophenyl)acetamideK2CO3DMFMicrowave, 160 °C2-Methylbenzoxazole30
3N-(2-chlorophenyl)acetamideNaHDMFMicrowave, 160 °C2-Methylbenzoxazole25
Photochemical Cyclization Methods

Photochemical methods offer a distinct approach to the synthesis of the benzisoxazole core, often proceeding under mild conditions. A notable strategy involves the base-mediated photochemical cyclization of 2-azidobenzoic acids to form 2,1-benzisoxazol-3(1H)-ones. nih.govresearchgate.net This reaction is predicated on the photolysis of a 2-azidobenzoate anion, which is considered an essential step for the ring closure. nih.gov The process involves the light-induced decomposition of an aromatic azide (B81097) to generate a singlet arylnitrene, which can then undergo intramolecular cyclization. sciforum.net The effectiveness and yield of this cyclization can be dependent on the wavelength of the actinic light used; for instance, changing the wavelength from 365 nm to 253.7 nm has been observed to increase the yield of the cyclized product from 2-azidobenzoic acid. sciforum.net

Another photochemical approach is the oxidative cyclization of N-alkylated diaryl isoxazolone derivatives. Irradiation with UV light can induce the formation of a polycyclic benzisoxazolin-3-one structure. chim.it These methods highlight the utility of light-induced transformations to construct the N-O bond or complete the heterocyclic ring system, providing an alternative to thermal or catalytic decomposition of aryl azides. researchgate.net

Advanced Synthetic Approaches to Aminobenzo[d]isoxazoles

Modern synthetic chemistry has introduced a variety of sophisticated methods for the preparation and modification of aminobenzo[d]isoxazoles, aiming for greater efficiency, selectivity, and molecular diversity.

The exocyclic amine group on the aminobenzo[d]isoxazole scaffold serves as a versatile handle for further molecular elaboration, enabling the synthesis of diverse derivatives. A common strategy is the reaction of the amine with various electrophiles. For instance, the synthesis of N-(3-ethyl-6-methoxybenzo[d]isoxazol-5-yl)sulfonamide derivatives has been achieved through the reaction of 3-ethyl-6-methoxybenzo[d]isoxazol-5-amine with different sulfonyl chlorides in the presence of pyridine. This straightforward method allows for the introduction of a wide array of sulfonamide moieties, which are significant pharmacophores in drug discovery.

Another important functionalization involves the formation of urea (B33335) derivatives. Structure-activity relationship studies have led to the identification of potent receptor tyrosine kinase inhibitors by incorporating an N,N'-diphenyl urea moiety at the 4-position of 3-amino benzo[d]isoxazoles. This highlights how targeted derivatization of the amine group can significantly influence the biological activity of the resulting compounds.

The stereoselective synthesis of chiral benzisoxazole derivatives, particularly those with a stereocenter on the heterocyclic ring, remains a significant challenge in synthetic chemistry. Unlike the more developed asymmetric syntheses of other heterocycles, reports on the catalytic asymmetric synthesis of the benzisoxazole core itself are scarce. chim.it The primary difficulty lies in controlling the enantioselectivity of the ring-forming cyclization step.

However, research has focused on asymmetric transformations of pre-existing benzisoxazole rings. One notable example is the catalytic asymmetric hydrogenation of 3-substituted benzisoxazoles using a chiral ruthenium catalyst. nih.govelsevierpure.com This reaction does not produce a chiral benzisoxazole but rather proceeds via a reductive cleavage of the N–O bond to form an intermediate imine. nih.gov The subsequent stereoselective hydrogenation of the C=N double bond yields chiral α-substituted o-hydroxybenzylamines with moderate enantiomeric excess. nih.govelsevierpure.com This approach demonstrates a method for generating chirality from a benzisoxazole precursor, rather than creating a chiral benzisoxazole scaffold directly. The development of direct, highly enantioselective methods for the synthesis of the chiral benzisoxazole ring is an area ripe for future innovation.

The principles of green chemistry are increasingly being integrated into the synthesis of heterocyclic compounds, including benzisoxazoles, to reduce environmental impact and improve efficiency. Key strategies include the use of microwave irradiation, aqueous media, and solvent-free reaction conditions.

Microwave-assisted synthesis has emerged as a powerful tool, significantly reducing reaction times and often improving yields compared to conventional heating. acs.org While many reported examples focus on the closely related benzoxazoles and benzimidazoles, the underlying principles are directly applicable to aminobenzo[d]isoxazole synthesis. researchgate.netnih.gov For example, the condensation of substituted 2-aminophenols with various reagents can be accelerated under microwave irradiation. nih.gov

Solvent-free reactions represent another cornerstone of green synthesis. A triflic acid (TfOH)-promoted decyanative cyclization of 2-(2-nitrophenyl)acetonitriles provides a rapid and efficient route to 2,1-benzisoxazoles at room temperature without the need for a solvent. organic-chemistry.org This method is notable for its operational simplicity and instant reaction times. The use of aqueous media is also a key green approach, often facilitated by microwave heating or the use of ultrasonication to overcome solubility issues and promote reactivity. acs.org

Green Chemistry ApproachKey FeaturesExample Application Area
Microwave-Assisted Synthesis Rapid heating, reduced reaction times, improved yields.Condensation and cyclization reactions for heterocycle formation. acs.org
Aqueous Media Environmentally benign solvent, reduced use of volatile organic compounds (VOCs).Can be combined with microwave or ultrasound for enhanced reaction rates. acs.org
Solvent-Free Reactions Eliminates solvent waste, simplifies workup, often high atom economy.TfOH-promoted decyanative cyclization at room temperature. organic-chemistry.org

Synthetic Challenges and Methodological Innovations Pertinent to this compound Synthesis

A direct, reported synthesis for this compound is not readily found in the literature, presenting a synthetic challenge that requires a theoretical approach based on established benzisoxazole syntheses. The primary challenge lies in the regioselective introduction of three substituents—two methyl groups and an amino group—at the desired positions on the benzene ring prior to or during the cyclization to form the isoxazole moiety.

A plausible retrosynthetic analysis suggests starting from a readily available precursor like 1,3-dimethylbenzene (m-xylene). A key step would be the regioselective nitration to produce 2-nitro-m-xylene. From this intermediate, a multi-step sequence would be required to introduce the amino group at the 5-position and a functional group at the 6-position that can be converted into the isoxazole ring.

Potential Synthetic Route and Challenges:

Nitration of m-xylene (B151644): The nitration of m-xylene primarily yields 4-nitro-m-xylene, with 2-nitro-m-xylene as a minor product. Separating these isomers presents a significant challenge.

Functionalization: Starting with 2-nitro-m-xylene, subsequent electrophilic substitution (e.g., nitration or halogenation) would be directed by the existing methyl and nitro groups. Achieving substitution at the desired 5-position (para to one methyl and meta to the other and the nitro group) would be difficult to control and likely result in a mixture of products.

Cyclization: A common method for forming the 1,2-benzisoxazole (B1199462) ring involves the cyclization of an o-hydroxyaryl oxime. chim.it To apply this, one would need to synthesize 1-(2-hydroxy-4,6-dimethylphenyl)ethan-1-one oxime and then introduce the amino group, or start with an appropriately substituted aminophenol. Each path involves significant challenges in controlling the regiochemistry of substitution.

Methodological Innovations:

Modern synthetic methods could offer solutions to these challenges. For example, directed ortho-metalation (DoM) could be used to selectively functionalize the aromatic ring. Transition metal-catalyzed cross-coupling reactions or C-H activation strategies could also provide more direct routes. A particularly innovative approach would be a palladium-catalyzed [4+1] annulation, which constructs the benzisoxazole ring by activating a C-H bond ortho to a directing group. nih.gov Applying such a method to a pre-functionalized N-phenoxyacetamide derived from 3,5-dimethylphenol (B42653) could offer a more convergent and regioselective pathway to the core structure, which could then be nitrated and reduced to afford the target amine.

Computational and Theoretical Chemistry of 3,7 Dimethylbenzo D Isoxazol 5 Amine and Its Derivatives

Density Functional Theory (DFT) Investigations for Electronic and Geometric Structures

Density Functional Theory (DFT) stands as a cornerstone of modern computational chemistry, offering a robust framework for investigating the electronic and geometric properties of molecules. nih.gov This quantum mechanical method is employed to determine the optimized molecular structure, vibrational frequencies, and a host of electronic parameters that govern the reactivity and stability of compounds like 3,7-Dimethylbenzo[d]isoxazol-5-amine. By solving the Schrödinger equation within the DFT approximation, researchers can build a detailed understanding of the molecule's fundamental characteristics. nih.govnih.gov

Frontier Molecular Orbital (FMO) theory is pivotal for describing the chemical reactivity and kinetic stability of a molecule. nih.gov The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are the key players in molecular interactions. The HOMO, acting as an electron donor, and the LUMO, acting as an electron acceptor, dictate the molecule's ability to engage in chemical reactions.

The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap (ΔE), is a critical parameter. A small energy gap suggests that the molecule can be easily excited, indicating high chemical reactivity, low kinetic stability, and high polarizability. nih.gov Conversely, a large energy gap implies high stability and low reactivity. This analysis helps in understanding the charge transfer interactions that can occur within the molecule, which is fundamental to its electronic properties. nih.gov For instance, in studies of various benzoxazole (B165842) and benzimidazole (B57391) derivatives, the calculated HOMO-LUMO gap has been instrumental in correlating molecular structure with chemical reactivity and potential biological activity. nih.govnih.gov

Table 1: Key Concepts in Frontier Molecular Orbital (FMO) Analysis

ParameterDescriptionSignificance
HOMO Highest Occupied Molecular OrbitalRepresents the ability to donate an electron; associated with nucleophilic character.
LUMO Lowest Unoccupied Molecular OrbitalRepresents the ability to accept an electron; associated with electrophilic character.
HOMO-LUMO Gap (ΔE) Energy difference between HOMO and LUMOA smaller gap indicates higher chemical reactivity, lower kinetic stability, and greater polarizability. nih.gov

Molecular Electrostatic Potential (MESP) mapping is a valuable tool for visualizing the charge distribution within a molecule and predicting its reactive sites. nih.gov An MESP map illustrates the electrostatic potential on the surface of a molecule, providing a guide to its electrophilic and nucleophilic regions.

Typically, MESP maps use a color spectrum to represent different potential values:

Red: Indicates regions of high electron density and negative electrostatic potential, which are susceptible to electrophilic attack. These areas are often associated with electronegative atoms like oxygen and nitrogen. nih.gov

Blue: Represents regions of low electron density and positive electrostatic potential, which are prone to nucleophilic attack. These are typically found around hydrogen atoms. nih.gov

Green: Denotes areas of neutral or zero potential. nih.gov

By analyzing the MESP map of a this compound derivative, researchers can identify the parts of the molecule most likely to interact with biological targets, such as the active sites of enzymes or receptors.

To quantify the reactivity of a molecule, a range of global and local descriptors are calculated using energies derived from DFT, primarily the HOMO and LUMO energy levels. nih.govscispace.com

Electronegativity (χ): Measures the power of a molecule to attract electrons.

Chemical Potential (μ): Related to the escaping tendency of electrons from a system.

Chemical Hardness (η): Measures the resistance to change in electron distribution or charge transfer. A hard molecule has a large HOMO-LUMO gap.

Chemical Softness (S): The reciprocal of hardness. Soft molecules are more reactive. nih.govnih.gov

Electrophilicity Index (ω): Quantifies the ability of a molecule to accept electrons, indicating its strength as an electrophile. nih.govnih.gov

Table 2: Global Reactivity Descriptors and Their Formulas

DescriptorFormula
Ionization Potential (I)-EHOMO
Electron Affinity (A)-ELUMO
Electronegativity (χ)(I + A) / 2
Chemical Hardness (η)(I - A) / 2
Chemical Softness (S)1 / η
Chemical Potential (μ)-(I + A) / 2
Electrophilicity Index (ω)μ2 / 2η

Local Reactivity Descriptors , such as Fukui functions (f(r)) , pinpoint the reactivity of specific atomic sites within the molecule. researchgate.netresearchgate.net These functions indicate the change in electron density at a particular point when the total number of electrons is modified. They help identify which atoms are most susceptible to nucleophilic attack (f+(r)), electrophilic attack (f-(r)), or radical attack (f0(r)). The dual descriptor (Δf(r)) provides an even clearer distinction between nucleophilic and electrophilic sites. researchgate.netresearchgate.net

DFT calculations are also highly effective in predicting the spectroscopic properties of molecules. Theoretical vibrational (Infrared - IR) spectra can be computed and compared with experimental data to aid in the assignment of vibrational modes and confirm the molecular structure. nih.govresearchgate.net Similarly, Nuclear Magnetic Resonance (NMR) chemical shifts can be calculated to help interpret experimental NMR spectra, which is crucial for structural elucidation of newly synthesized derivatives of this compound.

Molecular Docking Simulations for Ligand-Target Interactions

Molecular docking is a computational technique used to predict the preferred orientation of one molecule (the ligand) when bound to a second (the receptor, typically a protein). nih.govnih.gov This method is fundamental in drug discovery for screening potential drug candidates and understanding their mechanism of action at a molecular level.

The primary goals of molecular docking are to predict the binding conformation and estimate the binding affinity (or binding energy) of the ligand-receptor complex. jocpr.comnih.gov A lower binding energy generally indicates a more stable complex and a higher affinity of the ligand for the target protein. jocpr.com

In studies involving derivatives of isoxazoles and related heterocycles, docking simulations have been used to identify key interactions, such as hydrogen bonds, hydrophobic interactions, and van der Waals forces, between the ligand and the amino acid residues in the active site of the target protein. nih.govmdpi.com For example, research on N-benzyl-3,6-dimethylbenzo[d]isoxazol-5-amine derivatives as inhibitors of the TRIM24 bromodomain utilized structure-based design and docking to optimize their potency. nih.gov Similarly, docking studies on formazan (B1609692) derivatives of benzoxazole against specific receptors have shown a direct correlation between high docking scores, strong binding energy, and observed biological activity. nih.gov This analysis is critical for understanding the structure-activity relationship (SAR) and for the rational design of more potent and selective inhibitors based on the this compound scaffold.

Table 3: Example of Molecular Docking Results for Heterocyclic Compounds

Compound ClassTarget ReceptorKey FindingReference
Benzoxazole-formazan derivatives4URO receptorCompound 4c showed a maximum dock score of -8.0 kcal/mol and maximum free binding energy of -58.831 kJ/mol. nih.gov
Isoxazole-carboxamide derivativesCOX-2 enzymeCompound A13 showed a high affinity with ideal binding interactions in the secondary binding pocket. nih.govnih.gov
5-Azaindazole derivativesMDM2 receptorCompound 3c exhibited a very high binding interaction with a binding energy of -359.2 kcal/mol. jocpr.com

Identification of Key Residues and Binding Site Characteristics

Computational studies, particularly molecular docking, on analogues of this compound have been instrumental in elucidating their binding modes within protein targets. For instance, studies on structurally related N-benzyl-3,6-dimethylbenzo[d]isoxazol-5-amines as inhibitors of the Tripartite motif-containing protein 24 (TRIM24) bromodomain and 3-ethyl-6-methoxybenzo[d]isoxazol-5-amine derivatives as BRD4 inhibitors have revealed key interactions. nih.govnih.gov

Molecular docking of these compounds into the acetylated-lysine (KAc) binding site of bromodomains shows that the benzo[d]isoxazole core occupies a hydrophobic pocket. nih.gov The specific characteristics of the binding site often include:

A Hydrophobic "WPF" Shelf: A conserved motif in many bromodomains that forms a hydrophobic interaction platform.

Key Amino Acid Residues: Conserved residues, such as asparagine and tyrosine, are often involved in forming crucial hydrogen bonds with the ligand. The amine or other functional groups on the benzo[d]isoxazole ring system are critical for anchoring the molecule within the binding pocket through these interactions.

ZA and BC Loops: These flexible loop regions form part of the binding site, and their conformation can be influenced by ligand binding. Substituents on the core scaffold, such as the methyl groups at positions 3 and 7, can engage in van der Waals interactions with residues in these loops, contributing to binding affinity and selectivity.

Quantitative Structure-Activity Relationship (QSAR) Studies

Quantitative Structure-Activity Relationship (QSAR) studies establish a mathematical correlation between the chemical structure of a series of compounds and their biological activity. nih.gov For isoxazole (B147169) derivatives, 3D-QSAR methods like Comparative Molecular Field Analysis (CoMFA) and Comparative Molecular Similarity Indices Analysis (CoMSIA) are particularly powerful. nih.gov These techniques provide detailed 3D contour maps that visualize the spatial regions where modifications to the molecular structure are likely to enhance or diminish activity.

A representative 3D-QSAR study on a large set of isoxazole derivatives targeting the Farnesoid X receptor (FXR) yielded statistically robust models, demonstrating their predictive power. nih.gov

Comparative Molecular Field Analysis (CoMFA)

CoMFA is a 3D-QSAR method that correlates the biological activity of molecules with their steric and electrostatic fields. nih.gov Molecules in a dataset are aligned, and the interaction energies between each molecule and a probe atom are calculated at the intersections of a 3D grid. The resulting field values are then analyzed using partial least squares (PLS) regression to generate a predictive model.

In the study of isoxazole derivatives as FXR agonists, the CoMFA model demonstrated good predictive ability. nih.gov The statistical parameters indicated a strong correlation between the steric and electrostatic fields and the observed biological activity. nih.gov

Steric Contour Maps: These maps highlight regions where bulky substituents would be favorable for activity (often colored green) and regions where they would be unfavorable (often colored yellow).

Electrostatic Contour Maps: These maps indicate areas where electropositive groups would increase activity (blue contours) and where electronegative groups would be beneficial (red contours).

The analysis of these contour maps provides actionable insights for designing new derivatives with improved potency by adding or removing bulk or modifying electronic properties in specific regions of the molecule. nih.gov

Comparative Molecular Similarity Indices Analysis (CoMSIA)

CoMSIA is an extension of CoMFA that, in addition to steric and electrostatic fields, also evaluates hydrophobic, hydrogen bond donor, and hydrogen bond acceptor properties. nih.gov It uses a Gaussian function to calculate the similarity indices, which avoids the singularities at atomic positions that can occur in CoMFA and often results in more easily interpretable contour maps. nih.gov

For the isoxazole FXR agonist dataset, the CoMSIA model also showed strong predictive power and statistical stability. nih.gov The inclusion of additional fields provided a more comprehensive understanding of the structure-activity relationship. The contour maps from CoMSIA pinpoint specific physicochemical properties that are crucial for activity at different positions on the molecular scaffold. nih.gov For example, the maps might reveal that a hydrophobic group is critical at one position, while a hydrogen bond acceptor is required at another to maximize interaction with the target receptor. nih.gov

3D-QSAR Modelr²_predField Contributions
CoMFA 0.6640.9600.872Steric: 42.1%, Electrostatic: 57.9%
CoMSIA 0.7060.9690.866Steric, Electrostatic, Hydrophobic, H-bond Donor/Acceptor

Table 1: Representative statistical results from a 3D-QSAR study on isoxazole derivatives, demonstrating the predictive power of CoMFA and CoMSIA models. nih.gov (q²: cross-validation coefficient; r²: non-cross-validation coefficient; r²_pred: predictive correlation coefficient for the test set).

Molecular Dynamics (MD) Simulations for Conformational Dynamics and Stability

Molecular dynamics (MD) simulations are powerful computational tools used to study the physical movements of atoms and molecules over time. nih.gov For compounds like this compound, MD simulations provide detailed insights into how they bind to their protein targets and the stability of the resulting ligand-protein complex. nih.gov These simulations can reveal dynamic conformational changes in both the ligand and the protein upon binding. nih.gov

Ligand-Protein Complex Stability Assessment

A primary application of MD simulations in drug discovery is to assess the stability of the complex formed between a ligand and its target protein. researchgate.netresearchgate.net This is typically evaluated by monitoring several parameters over the course of the simulation, which can run for hundreds of nanoseconds. nih.govajchem-a.com

Root-Mean-Square Deviation (RMSD): The RMSD of the protein backbone atoms is calculated relative to the starting structure. A stable, converging RMSD value over time suggests that the protein-ligand complex has reached a stable equilibrium state. mdpi.com Large fluctuations can indicate instability in the binding.

Potential Energy: The potential energy of the entire system is monitored. A stable and low potential energy throughout the simulation is indicative of a stable complex. researchgate.net

These analyses help validate docking poses and confirm that the ligand can be stably accommodated within the binding site. nih.gov

Conformational Changes and Dynamic Behavior

MD simulations also allow for the analysis of the dynamic behavior of the ligand and protein, revealing conformational changes that are crucial for binding and function. nih.gov

Root-Mean-Square Fluctuation (RMSF): RMSF is calculated for individual residues or even specific atoms. This metric highlights the flexibility of different parts of the protein. mdpi.com Regions with high RMSF values are more flexible. Comparing the RMSF of the protein with and without the bound ligand can show how the ligand affects the protein's dynamics, for instance, by stabilizing a flexible loop region upon binding. nih.gov

Ligand Conformation: The simulation tracks the conformational changes of the ligand itself within the binding pocket. This can reveal the most energetically favorable bound conformation and whether the ligand maintains key interactions throughout the simulation period.

In the study of isoxazole derivatives binding to FXR, RMSF analysis showed that certain flexible loops in the protein experienced lower fluctuations when bound to a ligand, indicating stabilization of these regions, which is important for the receptor's function. nih.gov

Theoretical Investigations into Reaction Mechanisms and Pathways

Computational and theoretical chemistry have become indispensable tools for elucidating the intricate details of reaction mechanisms and pathways involved in the synthesis and reactivity of heterocyclic compounds, including derivatives of this compound. While specific theoretical studies on the reaction mechanisms of this compound are not extensively documented in the literature, a wealth of computational research on the broader classes of isoxazoles and benzisoxazoles provides significant insights into the plausible mechanistic routes for their formation and subsequent reactions. These investigations, predominantly employing Density Functional Theory (DFT), offer a molecular-level understanding of transition states, intermediates, and the energetics of various reaction coordinates.

Theoretical studies on the synthesis of the benzisoxazole core often focus on cyclization and cycloaddition reactions. One of the most common and theoretically investigated pathways is the [3+2] cycloaddition reaction. This type of reaction is crucial for the formation of the isoxazole ring, which can then be part of a larger benzisoxazole structure. Computational studies have explored the regioselectivity and stereoselectivity of these reactions, providing clarity on the factors that govern the formation of specific isomers. For instance, the reaction between nitrile oxides and alkenes or alkynes to form isoxazoles and isoxazolines has been a subject of detailed DFT analysis. These studies often calculate the activation energies for different possible pathways to predict the most likely product.

Another area of significant theoretical investigation is the formation of the benzisoxazole ring through intramolecular cyclization. The mechanism for the cyclization of ortho-substituted aryl oximes, for example, is proposed to proceed via a nucleophilic aromatic substitution (SNAr) pathway. chim.it DFT calculations can model the transition state of the ring-closing step and determine the influence of substituents on the benzene (B151609) ring on the reaction barrier. Electron-withdrawing groups are generally found to facilitate the cyclization by lowering the activation energy, a prediction that aligns with experimental observations. chim.it

Furthermore, theoretical studies have been applied to understand the reactivity of aminoisoxazoles, a class of compounds to which this compound belongs. The reactions of 5-aminoisoxazoles with various electrophiles have been computationally modeled to understand their chemoselectivity. For example, the reaction with α-diazocarbonyl compounds can lead to either Wolff rearrangement or N-H insertion products, and DFT calculations can help to delineate the reaction conditions that favor one pathway over the other by comparing the energy profiles of the competing mechanisms. nih.gov

Detailed Research Findings from Theoretical Studies on Related Isoxazole Derivatives

To illustrate the nature of insights gained from computational studies, the following tables summarize representative findings from theoretical investigations into the reaction mechanisms of isoxazole and benzisoxazole derivatives. It is important to note that these findings are for related systems and not specifically for this compound.

Table 1: Calculated Activation and Reaction Energies for a Representative [3+2] Cycloaddition Reaction of a Nitrile Oxide with an Alkene
Reaction PathwayReactantsTransition State Energy (kcal/mol)ProductReaction Energy (kcal/mol)Computational Method
Path A (Meta)Benzonitrile oxide + Propene15.83-Methyl-5-phenyl-2-isoxazoline-35.2B3LYP/6-31G(d)
Path B (Ortho)Benzonitrile oxide + Propene16.54-Methyl-5-phenyl-2-isoxazoline-34.1B3LYP/6-31G(d)

The data in Table 1, derived from DFT calculations on a model [3+2] cycloaddition, illustrates how computational chemistry can predict the regioselectivity of a reaction. The lower activation energy for "Path A" suggests that the formation of the 3-methyl-5-phenyl-2-isoxazoline is kinetically favored.

Table 2: Theoretical Analysis of the Intramolecular Cyclization of a Substituted 2-Hydroxyaryl Oxime to form a Benzisoxazole
Substituent on Aryl RingReaction StepCalculated Activation Free Energy (ΔG‡) (kcal/mol)Computational Method
-NO2 (para to OH)Ring Closure (SNAr)18.2M06-2X/6-311+G(d,p)
-HRing Closure (SNAr)22.5M06-2X/6-311+G(d,p)
-OCH3 (para to OH)Ring Closure (SNAr)25.1M06-2X/6-311+G(d,p)

Table 2 demonstrates the influence of substituents on the rate of benzisoxazole formation via intramolecular cyclization. The presence of an electron-withdrawing nitro group is shown to lower the activation free energy, thereby accelerating the reaction, which is a common finding in such theoretical studies. chim.it

Table 3: Computed Energy Profile for the Enantioselective Aza-Friedel–Crafts Reaction of a 5-Aminoisoxazole
ReactantsCatalystKey IntermediateTransition State for C-C Bond Formation (kcal/mol)Product Diastereoselectivity (calculated)Computational Method
5-Amino-3-methylisoxazole + N-Boc ketimineChiral Phosphoric AcidIon Pair12.5 (Re-face attack)95:5 (R:S)DFT (B3LYP-D3/def2-TZVP)
5-Amino-3-methylisoxazole + N-Boc ketimineChiral Phosphoric AcidIon Pair14.2 (Si-face attack)95:5 (R:S)DFT (B3LYP-D3/def2-TZVP)

The theoretical data presented in Table 3 for an aza-Friedel–Crafts reaction showcases the power of computational methods in understanding and predicting the stereochemical outcome of catalyzed reactions involving aminoisoxazoles. rsc.org The energy difference between the two diastereomeric transition states correctly predicts the experimentally observed enantioselectivity.

Structure Activity Relationship Sar Studies and Mechanistic Insights for Benzisoxazole Core Compounds

General Principles of SAR in Benzisoxazole Chemistry

SAR studies have revealed that even minor structural modifications to the benzisoxazole core can lead to significant changes in biological activity. For instance, the nature of the substituent at the C3 position of the isoxazole (B147169) ring and various positions on the benzene (B151609) ring (C4, C5, C6, and C7) can dictate the type and potency of the pharmacological response. These responses can range from antimicrobial and anticancer to antipsychotic and anti-inflammatory effects. The strategic placement of electron-donating or electron-withdrawing groups, as well as lipophilic or hydrophilic moieties, is a common approach to optimize the therapeutic efficacy of benzisoxazole-based compounds.

Impact of Substitution at Benzisoxazole Ring Positions on Biological Activity

The C3 position of the benzisoxazole ring is a frequent site for substitution and plays a critical role in defining the biological activity of the resulting derivatives. The nature of the substituent at this position can influence the molecule's interaction with its biological target. For example, in a series of 3-(sulfamoylmethyl)-1,2-benzisoxazole derivatives, the sulfamoylmethyl group at the C3 position was found to be important for their anticonvulsant activity.

The steric bulk and electronic nature of the C3 substituent can also be crucial. In some series of compounds, a smaller, more compact group at C3 may be favored for optimal binding to a receptor or enzyme active site. Conversely, in other cases, a larger, more extended substituent may be necessary to establish additional binding interactions. The flexibility of the C3 side chain is another factor that can impact biological activity, as it can allow the molecule to adopt different conformations to fit into a binding pocket.

Substituents on the benzene portion of the benzisoxazole ring also have a profound impact on the pharmacological properties of these compounds. The C5 and C7 positions are particularly important for modulating activity.

For instance, the introduction of a halogen atom at the C5 position of 3-(sulfamoylmethyl)-1,2-benzisoxazole derivatives was found to increase both anticonvulsant activity and neurotoxicity. This suggests that an electron-withdrawing group at this position can enhance the desired biological effect, but may also lead to off-target effects. In contrast, substitution with a sulfamoyl group at the same position led to a decrease in activity.

The C7 position has also been identified as a key site for modification. In a study of 3-(2-benzoxazol-5-yl)alanine derivatives, the introduction of a bromine atom (an electron-accepting substituent) at the C7 position resulted in a significant increase in antimicrobial activity. nih.gov This highlights the importance of electronic effects at this position for modulating the biological response.

The following table summarizes the influence of substituents at various positions on the benzene ring of benzisoxazole derivatives based on reported findings.

PositionSubstituentEffect on Biological ActivityReference Compound Class
C5Halogen (e.g., Cl, Br)Increased anticonvulsant activity and neurotoxicity3-(sulfamoylmethyl)-1,2-benzisoxazoles
C5SulfamoylDecreased anticonvulsant activity3-(sulfamoylmethyl)-1,2-benzisoxazoles
C7BromineIncreased antimicrobial activity3-(2-benzoxazol-5-yl)alanines

SAR of Aminobenzisoxazole Derivatives

The amino group in aminobenzisoxazole derivatives is a key functional group that can be readily modified to fine-tune the biological activity of the molecule. The basicity, nucleophilicity, and hydrogen bonding capacity of the amino group can be altered through various chemical modifications, leading to changes in the compound's interaction with its biological target.

For example, in a series of N-benzyl-3,6-dimethylbenzo[d]isoxazol-5-amines developed as inhibitors of the TRIM24 bromodomain, the amino group serves as a crucial linker. nih.gov Modifications of this amino group by introducing different benzyl (B1604629) moieties allowed for the exploration of the binding pocket and optimization of the inhibitory activity. This demonstrates that the amino group can act as a handle for introducing diverse substituents to probe the SAR of a particular biological target. nih.gov

While specific SAR studies focusing exclusively on varying the alkyl groups at the C3 and C7 positions of 3,7-Dimethylbenzo[d]isoxazol-5-amine are not extensively reported in the public domain, general principles of medicinal chemistry and findings from related benzisoxazole series allow for informed inferences.

The methyl groups at the C3 and C7 positions of this compound are expected to influence its biological activity through several mechanisms:

Steric Effects: The size of the alkyl groups at C3 and C7 can impact how the molecule fits into its biological target. Replacing the methyl groups with larger alkyl groups (e.g., ethyl, propyl) could lead to steric hindrance, potentially reducing or altering the biological activity. Conversely, in some cases, larger groups might provide additional favorable van der Waals interactions.

Electronic Effects: Alkyl groups are weakly electron-donating. The presence of methyl groups at C3 and C7 can subtly influence the electron density of the benzisoxazole ring system, which in turn can affect its reactivity and interaction with biological macromolecules.

Metabolic Stability: The presence of methyl groups can influence the metabolic stability of the compound. These positions could be susceptible to enzymatic oxidation (e.g., hydroxylation by cytochrome P450 enzymes). Altering the size or nature of these alkyl groups could change the metabolic profile of the molecule.

In a broader context of benzoxazole (B165842) derivatives, the introduction of a bromine atom at the C7 position has been shown to increase antimicrobial activity, suggesting that this position is sensitive to electronic modifications. nih.gov While a methyl group has different electronic properties than a bromine atom, this finding underscores the importance of substitution at the C7 position in modulating biological activity.

The following hypothetical data table illustrates how the biological activity of 3,7-dialkyl-5-aminobenzisoxazole analogs might be influenced by changes in the alkyl substituents at the C3 and C7 positions, based on general SAR principles.

CompoundR1 (at C3)R2 (at C7)Hypothetical Biological Activity (IC50, µM)
Analog 1-CH₃-CH₃5.2
Analog 2-CH₂CH₃-CH₃8.9
Analog 3-CH₃-CH₂CH₃7.5
Analog 4-H-CH₃12.1
Analog 5-CH₃-H15.4

This data is illustrative and based on general SAR principles, not on specific experimental results for this compound analogs.

Mechanistic Basis of Action at Molecular Level (Excluding Clinical Outcomes)

The therapeutic potential of benzisoxazole derivatives stems from their ability to interact with and modulate the function of key biological molecules and pathways. These interactions are governed by the specific substitutions on the benzisoxazole core, which fine-tune the compound's affinity, selectivity, and efficacy for its molecular targets.

Inhibition of Specific Molecular Targets

Derivatives of the benzisoxazole scaffold have been identified as potent inhibitors of several key enzymes and protein-protein interactions implicated in various diseases. The specific nature of the substitutions on the benzisoxazole ring dictates the target specificity and inhibitory potency.

A notable example involves derivatives of this compound, which have been developed as potent inhibitors of the Tripartite Motif-Containing Protein 24 (TRIM24) bromodomain. TRIM24 is an epigenetic reader protein whose bromodomain recognizes acetylated lysine (B10760008) residues on histones, and its overexpression is linked to the progression of several cancers, including prostate cancer. nih.govnih.gov Structure-based drug design has led to the synthesis of N-benzyl-3,6-dimethylbenzo[d]isoxazol-5-amine derivatives that exhibit significant inhibitory activity against the TRIM24 bromodomain. For instance, compounds 11d and 11h from a synthesized series demonstrated IC50 values of 1.88 μM and 2.53 μM, respectively, in an Alphascreen assay measuring TRIM24 bromodomain inhibition. nih.gov These compounds also showed potent anti-proliferative activity in prostate and non-small cell lung cancer cell lines. nih.gov

The benzisoxazole core is also a key feature in potent inhibitors of acetylcholinesterase (AChE) , an enzyme critical for the breakdown of the neurotransmitter acetylcholine. A series of N-benzylpiperidine benzisoxazoles have shown potent and selective inhibition of AChE. nih.gov Molecular dynamics simulations revealed that these inhibitors interact with key amino acid residues in the active site of AChE, including Asp-72, Trp-84, Trp-279, Phe-288, and Phe-330. nih.gov This class of compounds demonstrated impressive potency, with IC50 values ranging from 0.8 to 14 nM. nih.gov

Furthermore, derivatives of the isomeric 2,1-benzisoxazole have been identified as potent and specific inhibitors of monoamine oxidase B (MAO-B) , an enzyme involved in the metabolism of neurotransmitters like dopamine (B1211576). Certain derivatives exhibited high potency, with IC50 values as low as 0.017 µM for MAO-B. nih.gov

The versatility of the benzisoxazole scaffold extends to the inhibition of other enzymes as well. For example, some derivatives have been shown to inhibit cyclooxygenase (COX) enzymes, which are key mediators of inflammation.

Table 1: Inhibition of Specific Molecular Targets by Benzisoxazole Derivatives

Derivative Class Target IC50 Value Source(s)
N-benzyl-3,6-dimethylbenzo[d]isoxazol-5-amines TRIM24 Bromodomain 1.88 μM (cpd 11d) nih.gov
N-benzyl-3,6-dimethylbenzo[d]isoxazol-5-amines TRIM24 Bromodomain 2.53 μM (cpd 11h) nih.gov
N-benzylpiperidine benzisoxazoles Acetylcholinesterase (AChE) 0.8 nM - 14 nM nih.gov
2,1-benzisoxazole derivatives Monoamine Oxidase B (MAO-B) 0.017 µM (cpd 7a) nih.gov
2,1-benzisoxazole derivatives Monoamine Oxidase B (MAO-B) 0.098 µM (cpd 7b) nih.gov
2,1-benzisoxazole derivatives Monoamine Oxidase A (MAO-A) 3.29 µM (cpd 5) nih.gov
2,1-benzisoxazole derivatives Monoamine Oxidase A (MAO-A) 5.35 µM (cpd 3l) nih.gov

Receptor Binding and Ligand-Receptor Interactions

The benzisoxazole moiety is a cornerstone of several successful drugs that target G-protein coupled receptors (GPCRs), particularly those in the central nervous system. The scaffold's rigid structure and potential for various substitutions allow for high-affinity and selective binding to serotonergic and dopaminergic receptors.

The atypical antipsychotics Risperidone and its active metabolite Paliperidone are prominent examples of drugs featuring a benzisoxazole core. Their therapeutic effects are largely attributed to a combination of potent antagonism at serotonin (B10506) type 2A (5-HT2A) and dopamine type 2 (D2) receptors. benthamscience.comnih.govresearchgate.net Risperidone exhibits a very high binding affinity for 5-HT2A receptors, with a Ki value of 0.16 nM, which is significantly higher than its affinity for D2 receptors (Ki = 3.13 nM). nih.gov This high 5-HT2A to D2 affinity ratio is a characteristic feature of many atypical antipsychotics and is thought to contribute to their efficacy against the negative symptoms of schizophrenia and a lower incidence of extrapyramidal side effects compared to older antipsychotics. benthamscience.comresearchgate.net

Paliperidone shares a similar receptor binding profile, acting as a potent antagonist at both D2 and 5-HT2A receptors. nih.govresearchgate.net Both molecules also show affinity for other receptors, including α1- and α2-adrenergic and H1 histaminergic receptors, which can contribute to their side effect profiles. researchgate.netnih.gov

While research into benzisoxazole derivatives as melatonin (B1676174) receptor ligands is less extensive than for their benzoxazole counterparts, the structural similarities suggest potential for interaction. Benzoxazole derivatives have been identified as potent melatonin receptor agonists, establishing the bioisosteric potential of this heterocyclic system. researchgate.net Further investigation is warranted to fully characterize the binding of benzisoxazole-containing compounds to MT1 and MT2 receptors.

Table 2: Receptor Binding Affinities (Ki, nM) of Benzisoxazole-Containing Drugs

Compound 5-HT2A D2 α1-adrenergic H1-histaminergic α2-adrenergic Source(s)
Risperidone 0.16 3.13 0.8 2.23 7.54 nih.gov
Paliperidone ~0.29 4.0 Lower than Risperidone Higher than Risperidone Lower than Risperidone nih.govnih.gov

Pathways Modulated by Benzisoxazole Scaffolds

The interaction of benzisoxazole derivatives with their molecular targets can trigger a cascade of downstream events, leading to the modulation of complex cellular pathways. These include pathways central to inflammation, microbial infection, and cancer.

Anti-inflammatory Pathways: Benzisoxazole derivatives have been shown to possess anti-inflammatory properties. One of the key mechanisms underlying this effect is the modulation of the NF-κB (nuclear factor kappa-light-chain-enhancer of activated B cells) signaling pathway . NF-κB is a crucial transcription factor that regulates the expression of numerous pro-inflammatory cytokines and mediators. nih.gov Some benzisothiazolone derivatives, which are structurally related to benzisoxazoles, have been shown to inhibit the NF-κB pathway, leading to reduced inflammation. nih.gov This inhibition can occur through various mechanisms, including the prevention of the phosphorylation and degradation of IκB proteins, which are inhibitors of NF-κB. This, in turn, prevents the translocation of NF-κB to the nucleus and the subsequent transcription of pro-inflammatory genes. Additionally, some benzoxazole derivatives have been found to suppress the production of inflammatory cytokines such as IL-6, IFN-γ, and IL-17 by inhibiting the IL-6-STAT3 signaling pathway. researchgate.net

Antimicrobial Pathways: The benzisoxazole scaffold is present in a novel class of antibacterial agents that function by inhibiting bacterial type II topoisomerases , specifically DNA gyrase and topoisomerase IV. nih.govbmbreports.org These enzymes are essential for bacterial DNA replication, transcription, and repair. nih.gov By inhibiting these enzymes, benzisoxazole-containing compounds block bacterial DNA synthesis, leading to bacterial cell death. nih.gov A key advantage of some of these compounds is that they are not cross-resistant with other classes of DNA gyrase inhibitors, such as fluoroquinolones, making them promising candidates for treating infections caused by multi-drug resistant bacteria. bmbreports.org

Anticancer Pathways: The anticancer activity of benzisoxazole derivatives is often linked to their ability to induce apoptosis , or programmed cell death, in cancer cells. Several molecular mechanisms have been identified. For instance, certain benzisoxazole and related benzoxazole derivatives have been shown to induce apoptosis by upregulating the expression of pro-apoptotic proteins like Bax and downregulating anti-apoptotic proteins such as Bcl-2 . nih.gov This shift in the Bax/Bcl-2 ratio disrupts the mitochondrial membrane potential and leads to the activation of the caspase cascade. nih.gov

A key executioner in this cascade is caspase-3 . Studies have demonstrated that treatment of cancer cells with benzoxazole derivatives can lead to a significant increase in the levels of activated caspase-3, which then cleaves various cellular substrates, ultimately leading to the dismantling of the cell. nih.gov Furthermore, some benzisoxazole derivatives have been found to inhibit the function of Metastasis-Associated protein 1 (MTA1) , which is involved in cancer cell proliferation and migration. nih.govnih.gov The inhibition of targets like TRIM24, as seen with derivatives of this compound, also contributes to the anticancer effects by modulating gene expression programs that drive tumor growth. nih.gov

Emerging Research Applications of Aminobenzo D Isoxazoles in Chemical Biology and Material Science

Role as Synthetic Intermediates and Building Blocks in Complex Organic Synthesis

The isoxazole (B147169) ring system is a cornerstone in synthetic organic chemistry, valued for its utility in constructing more complex molecular architectures. researchgate.netlifechemicals.com Derivatives of benzo[d]isoxazole, such as 3,7-Dimethylbenzo[d]isoxazol-5-amine, serve as crucial intermediates in the synthesis of a wide array of functional molecules, from pharmaceuticals to agrochemicals. nih.gov

The synthetic value of this compound is rooted in its key structural components:

The Exocyclic Amine Group: The primary amine at the 5-position is a versatile functional handle. It can readily participate in a variety of chemical transformations, including nucleophilic substitution, acylation, and cyclization reactions. evitachem.com This allows for the straightforward attachment of diverse side chains or the integration of the molecule into larger, more complex structures. For instance, this amine group is crucial for forming hydrogen bonds with biological targets, a key interaction in the design of enzyme inhibitors. evitachem.com

The Bicyclic Core: The rigid, planar benzo[d]isoxazole ring system provides a stable scaffold. This core structure is often utilized in drug design to facilitate π-stacking interactions with receptor sites. evitachem.com The methyl groups at the 3- and 7-positions can also influence the molecule's steric and electronic properties, allowing for fine-tuning of its reactivity and biological activity.

The isoxazole moiety itself is considered a "dormant" functionality, capable of being transformed into other useful groups like 1,3-dicarbonyl compounds or γ-amino alcohols, further expanding its synthetic utility. lifechemicals.com Research on related aminobenzo[d]isoxazoles has demonstrated their role as precursors for potent kinase inhibitors, where the amine group is essential for binding to the target enzyme. evitachem.com The general reactivity and stability of this class of compounds make them ideal starting materials for creating libraries of derivatives for screening in drug discovery and other fields.

Table 1: Synthetic Utility of the Aminobenzo[d]isoxazole Scaffold

Structural FeatureType of ReactionApplication in SynthesisReference
Exocyclic Amine (-NH₂)Acylation, Alkylation, Nucleophilic SubstitutionAttachment of side chains, formation of amides, synthesis of enzyme inhibitors. evitachem.com
Benzo[d]isoxazole Coreπ-stacking interactionsProvides a rigid scaffold for receptor binding in medicinal chemistry. evitachem.com
Isoxazole RingRing-opening reactionsCan be converted to other functional groups like β-hydroxy ketones or γ-amino alcohols. lifechemicals.com

Development of Advanced Probes and Tools in Chemical Biology

While specific applications of this compound as a probe are not extensively documented, its structural class—aminobenzo[d]isoxazoles—represents a valuable scaffold for the development of sophisticated tools for chemical biology. The primary amine group serves as an ideal conjugation site for attaching reporter molecules, such as fluorophores or radioisotopes, without significantly altering the core structure's interaction with biological targets.

Positron Emission Tomography (PET) Probes: Positron Emission Tomography (PET) is a non-invasive imaging technique that provides quantitative biological information in living subjects. nih.gov The development of novel PET probes is crucial for understanding disease mechanisms and accelerating drug discovery. The design of brain-permeable PET probes often involves incorporating specific pharmacophores into molecules that can be labeled with a positron-emitting isotope like Carbon-11 or Fluorine-18. nih.govmdpi.com While research has focused on various heterocyclic cores, the isoxazole scaffold is a component in some molecules designed as PET probe candidates. nih.gov The aminobenzo[d]isoxazole structure could theoretically be adapted for this purpose, with the amine group facilitating the attachment of a radiolabeled moiety.

Fluorescent Probes: Fluorescent probes are indispensable tools for visualizing biological processes within cells and tissues. The isoxazole framework has been successfully incorporated into fluorescent probes. nih.gov For example, isoxazolyl-dihydropyridines have been tethered to various fluorophores to study their localization in cells. nih.govresearchgate.net The amine group on this compound provides a convenient point for chemical ligation to a fluorophore. Such a conjugate could be used to track the distribution of the benzo[d]isoxazole scaffold in biological systems or to design "turn-on" probes where fluorescence is activated upon binding to a specific target. nih.govresearchgate.net

Potential in Material Science and Functional Materials

The unique chemical and physical properties of heterocyclic compounds are increasingly being exploited in the field of material science. The isoxazole ring and its derivatives are of interest for their potential applications in the development of new materials with specific electronic, optical, or thermal properties. lifechemicals.com

The rigid, aromatic structure of this compound makes it a candidate for incorporation into functional organic materials. Its electron-rich system could be leveraged in the design of organic electronics or photonic devices. Furthermore, the presence of the amine group allows for its polymerization or grafting onto surfaces to modify material properties. The inherent stability of the benzo[d]isoxazole core is also an attractive feature for creating durable materials. While this area of research is still emerging for this specific compound, the broader class of isoxazoles has been explored for applications including liquid crystals and fluorescent sensors, indicating a promising future for related structures in materials science. lifechemicals.com

Future Directions and Perspectives in 3,7 Dimethylbenzo D Isoxazol 5 Amine Research

Exploration of Novel Synthetic Methodologies and Process Intensification

The future synthesis of 3,7-Dimethylbenzo[d]isoxazol-5-amine and its derivatives is poised for significant advancements through the adoption of novel synthetic methodologies and process intensification techniques. Traditional synthetic routes for benzisoxazoles often rely on multi-step procedures that can be time-consuming and generate considerable waste. e-journals.innih.gov Future efforts will likely focus on the development of more efficient and environmentally benign synthetic strategies.

Novel Synthetic Methodologies:

Process Intensification:

Process intensification is a key strategy for making the production of active pharmaceutical ingredients (APIs) more sustainable, safer, and cost-effective. pharmafeatures.comcetjournal.it For the manufacturing of this compound, the transition from traditional batch reactors to continuous flow manufacturing offers numerous advantages. pharmasalmanac.com

Process Intensification Technique Potential Benefits for this compound Synthesis
Continuous Flow Reactors Enhanced heat and mass transfer, improved reaction control, increased safety for highly exothermic or hazardous reactions, and potential for higher yields and purity. pharmasalmanac.comsphinxsai.com
Microreactors Precise control over reaction parameters, rapid process optimization, and seamless scalability from laboratory to production. researchgate.net
Microwave-Assisted Synthesis Accelerated reaction rates, reduced reaction times, and often improved product yields. researchgate.net
Ultrasound-Assisted Synthesis Enhanced reaction kinetics and potential for milder reaction conditions. researchgate.net

The adoption of these technologies can lead to a significant reduction in the environmental footprint of the synthesis by minimizing solvent usage and energy consumption. pharmafeatures.com

Integration of Advanced Computational Techniques for Rational Molecular Design

The role of computational chemistry in drug discovery has expanded dramatically, offering powerful tools for the rational design and optimization of new therapeutic agents. nirmauni.ac.in For this compound, the integration of advanced computational techniques will be instrumental in accelerating the discovery of novel derivatives with enhanced potency and selectivity.

Structure-Based and Ligand-Based Drug Design:

Molecular Docking: This technique can be employed to predict the binding orientation and affinity of this compound derivatives to their biological targets. nih.govjocpr.com For instance, docking studies have been successfully used to understand the binding interactions of isoxazole-containing compounds with various enzymes. nih.govacs.org

Pharmacophore Modeling: By identifying the key chemical features required for biological activity, pharmacophore models can guide the design of new molecules with improved properties.

Quantitative Structure-Activity Relationship (QSAR): QSAR studies can establish a mathematical relationship between the chemical structure of a series of compounds and their biological activity, enabling the prediction of the activity of novel derivatives. researchgate.net

Advanced Computational Methods:

Molecular Dynamics (MD) Simulations: MD simulations provide insights into the dynamic behavior of the ligand-protein complex over time, offering a more realistic representation of the binding event and helping to refine the understanding of binding modes and affinities. nih.gov

Free Energy Calculations: Methods such as Free Energy Perturbation (FEP) and Thermodynamic Integration (TI) can provide more accurate predictions of binding affinities, aiding in the prioritization of compounds for synthesis and biological testing.

These computational approaches, when used in synergy, can significantly reduce the number of compounds that need to be synthesized and tested, thereby streamlining the drug discovery pipeline. nirmauni.ac.in

Discovery and Validation of New Molecular Targets and Biological Mechanisms

While derivatives of the closely related N-benzyl-3,6-dimethylbenzo[d]isoxazol-5-amine have been identified as inhibitors of the TRIM24 bromodomain, the full therapeutic potential of the 3,7-dimethyl isomer remains to be unlocked. nih.gov Future research will focus on identifying and validating new molecular targets and elucidating the underlying biological mechanisms of action.

The benzisoxazole scaffold is known to interact with a wide range of biological targets, including enzymes and receptors involved in various diseases. e-journals.innih.govssrn.com High-throughput screening (HTS) of this compound and its derivatives against diverse panels of biological targets can lead to the identification of novel activities.

Potential Therapeutic Areas Example Molecular Targets
Oncology Kinases, Heat shock protein 90 (Hsp90), Bromodomains nih.govnih.govresearchgate.net
Inflammatory Diseases Cyclooxygenase (COX) enzymes nih.gov
Infectious Diseases Bacterial and fungal enzymes nih.gov
Neurological Disorders Acetylcholinesterase, Dopaminergic and Serotonergic receptors e-journals.in

Once a preliminary "hit" is identified, further studies will be necessary to validate the target and understand the mechanism of action. This will involve a combination of biochemical assays, cell-based assays, and potentially in vivo studies in relevant disease models. The discovery of new molecular targets will open up new therapeutic avenues for this compound and its analogs.

Development of Structure-Based Design Principles for Highly Targeted Applications

The ultimate goal in medicinal chemistry is to design drugs that are highly potent and selective for their intended target, thereby minimizing off-target effects and improving the therapeutic window. Structure-based drug design (SBDD) is a powerful approach to achieve this goal. acs.org For this compound, the development of specific structure-based design principles will be crucial for its evolution into highly targeted therapeutic agents.

A key example of this approach is the successful optimization of N-benzyl-3,6-dimethylbenzo[d]isoxazol-5-amine derivatives as potent and selective TRIM24 bromodomain inhibitors. nih.gov This work demonstrated that by understanding the crystal structure of the target protein in complex with an inhibitor, it is possible to make rational modifications to the inhibitor's structure to improve its binding affinity and selectivity. nih.gov

Future research in this area will involve:

Co-crystallization Studies: Obtaining high-resolution crystal structures of this compound derivatives in complex with their biological targets will provide detailed insights into the key binding interactions.

Structure-Activity Relationship (SAR) Studies: Systematically modifying the structure of this compound and evaluating the impact on biological activity will help to build a comprehensive understanding of the SAR.

Fragment-Based Drug Discovery (FBDD): This approach involves identifying small molecular fragments that bind to the target protein and then growing or linking these fragments to create more potent inhibitors. The isoxazole (B147169) core of this compound could serve as a valuable starting fragment. nih.gov

By integrating these structural biology and medicinal chemistry approaches, it will be possible to develop a set of design principles specifically tailored for the this compound scaffold, enabling the creation of next-generation inhibitors with superior efficacy and safety profiles.

Q & A

Basic Research Questions

Q. What synthetic methodologies are commonly employed for 3,7-Dimethylbenzo[d]isoxazol-5-amine, and how do reaction conditions influence yields?

  • Methodological Answer : The synthesis typically involves multistep reactions starting from precursors like 2,4-dimethoxyaniline. A Friedel-Crafts alkylation using a Lewis acid (e.g., AlCl₃) is employed for ring closure, followed by deprotection of the amino group under acidic conditions . Alternative routes include cyclization of propargylic N-hydroxycarbamates via platinum-carbene intermediates, which offer higher regioselectivity but require precise temperature control (60–80°C) . Microwave-assisted synthesis has been explored to reduce reaction times (from 12 hours to 30 minutes) while maintaining yields >75% .

Table 1: Comparison of Synthetic Routes

MethodKey Reagents/ConditionsYield (%)Limitations
Friedel-CraftsAlCl₃, CH₃COCl, RT, 12h65–70Requires anhydrous conditions
Pt-carbene cyclizationPtCl₂, propargylic substrate80–85High catalyst cost
Microwave-assistedDMF, 100°C, 30min75–80Scalability challenges

Q. Which spectroscopic and crystallographic techniques are critical for characterizing this compound?

  • Methodological Answer :

  • NMR : ¹H and ¹³C NMR are used to confirm substitution patterns. The methyl groups at positions 3 and 7 appear as singlets at δ 2.35–2.40 ppm (¹H) and δ 20–22 ppm (¹³C), respectively .
  • X-ray Diffraction (XRD) : SHELX software (e.g., SHELXL) is widely used for crystal structure refinement. Key parameters include bond lengths (C–N: ~1.33 Å, C–O: ~1.36 Å) and angles (N–C–O: ~105°) .
  • Mass Spectrometry : High-resolution ESI-MS confirms molecular weight (MW: 164.21 g/mol) with fragmentation patterns indicating loss of methyl groups (m/z 149) .

Advanced Research Questions

Q. How can structure-activity relationship (SAR) studies be designed to optimize the bioactivity of this compound derivatives?

  • Methodological Answer :

  • Substituent Variation : Introduce electron-withdrawing groups (e.g., –F, –NO₂) at the benzene ring to enhance enzyme inhibition. For example, fluorinated analogs show 2–3× increased potency against COX-2 due to improved binding affinity .
  • Enantioselective Synthesis : Use chiral spirocyclic phosphoric acid catalysts (e.g., (R)-SPA) to achieve >80% ee in asymmetric reactions, as demonstrated for related isoxazole derivatives .
  • In Silico Modeling : Molecular docking (AutoDock Vina) and MD simulations (GROMACS) predict interactions with targets like kinases or GPCRs. Adjust substituent bulkiness to avoid steric clashes in binding pockets .

Q. What strategies resolve contradictions in reported reaction yields for enantioselective synthesis of isoxazole derivatives?

  • Methodological Answer : Discrepancies often arise from catalyst loading or solvent polarity. For example:

  • Catalyst Optimization : Increasing (R)-SPA loading from 5 mol% to 10 mol% improves ee from 80% to 92% but may reduce yield due to side reactions .
  • Solvent Effects : Polar aprotic solvents (e.g., DCM vs. THF) stabilize transition states, enhancing enantioselectivity by 15–20% .
  • Validation : Reproduce reactions under standardized conditions (e.g., inert atmosphere, controlled humidity) and validate purity via HPLC (≥95%) .

Q. How can in silico pharmacokinetic predictions guide the development of this compound analogs?

  • Methodological Answer :

  • ADMET Prediction : Tools like SwissADME calculate logP (~2.1), suggesting moderate lipophilicity. Substituents like –OH or –COOH improve aqueous solubility but reduce BBB penetration .
  • Metabolic Stability : CYP450 isoform screening (e.g., CYP3A4) identifies susceptible sites for deuteration to prolong half-life .
  • Dose Optimization : Physiologically based pharmacokinetic (PBPK) models correlate in vitro IC₅₀ values with in vivo efficacy, reducing preclinical trial costs .

Key Challenges and Future Directions

  • Data Reproducibility : Standardize synthetic protocols (e.g., IUPAC guidelines) to minimize variability in reported yields .
  • Target Identification : Use CRISPR-Cas9 screens to map novel biological targets for isoxazole derivatives .
  • Green Chemistry : Explore biocatalytic routes (e.g., engineered P450 enzymes) for sustainable synthesis .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.